molecular formula C13H11F3N2O2 B14037504 Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14037504
M. Wt: 284.23 g/mol
InChI Key: AVOXOWMDUNWTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethyl group in its structure imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    Ethyl 3-(2-(fluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    Ethyl 3-(2-(methyl)phenyl)-1H-pyrazole-5-carboxylate:

    Ethyl 3-(2-(chloromethyl)phenyl)-1H-pyrazole-5-carboxylate: The presence of chlorine instead of fluorine alters its reactivity and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

ethyl 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)

InChI Key

AVOXOWMDUNWTQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.